Sharpless不对称双羟基化反应

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

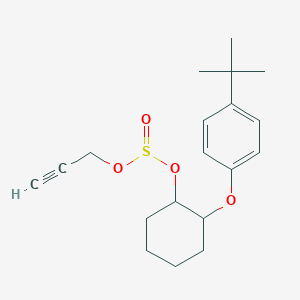

The Shi Epoxidation Diketal Catalyst is a high-quality catalyst designed for various applications in industries such as raw materials, drugs, and chemicals . It is a fructose-derived organocatalyst that allows the synthesis of epoxides from various alkenes using Oxone as the primary oxidant .

Synthesis Analysis

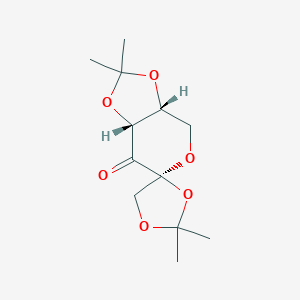

The Shi Epoxidation Diketal Catalyst can be synthesized in two steps from the very cheap chiral starting material D-fructose by ketalization and oxidation . The catalyst discovered by Yian Shi is derived from D-fructose and has a stereogenic center close to the reacting center (ketone). The rigid six-membered ring structure of the catalyst and adjacent quaternary ring group minimizes epimerization of this stereocenter .Molecular Structure Analysis

The Shi Epoxidation Diketal Catalyst has an empirical formula of C12H18O6 . The catalyst is believed to proceed via a dioxirane intermediate, generated from the catalyst ketone by Oxone .Chemical Reactions Analysis

The Shi Epoxidation allows the synthesis of epoxides from various alkenes using a fructose-derived organocatalyst with Oxone as the primary oxidant . The reaction is believed to proceed via a dioxirane intermediate, generated from the ketone catalyst by Oxone .Physical And Chemical Properties Analysis

The Shi Epoxidation Diketal Catalyst has a molecular weight of 258.27 . It has an optical activity of [α]20/D −120.9°, c = 1 in chloroform . The melting point is 102-104 °C (lit.) .科学研究应用

- Field : Organic Chemistry

- Summary : D-Epoxone is used for the enantioselective epoxidation of alkenes . This process introduces an epoxy group into organic compounds .

- Method : The process involves the use of a ketone-derived organocatalyst based on D-fructose . The reaction is conducted in buffered, often biphasic mixtures with phase transfer catalysts .

- Results : The method allows for good to excellent yields and selectivities .

- Field : Pharmaceutical Chemistry

- Summary : D-Epoxone is involved in the synthesis of Irciniastatin (A and B), which are used as antitumor compounds .

- Results : The outcome is the production of Irciniastatin (A and B), which show promise as anticancer agents .

- Field : Industrial Chemistry

- Summary : D-Epoxone is used in the synthesis of fine chemicals and pharmaceutical intermediates .

- Results : The outcome is the production of various fine chemicals and pharmaceutical intermediates .

Enantioselective Epoxidation of Alkenes

Synthesis of Irciniastatin (A and B)

Synthesis of Fine Chemicals and Pharmaceutical Intermediates

Industrial Production of Specialty Chemicals

- Field : Organic Chemistry

- Summary : D-Epoxone is used for the catalytic asymmetric epoxidation of alkenes . This process introduces an epoxy group into organic compounds .

- Method : The process involves the use of a ketone-derived organocatalyst based on D-fructose . The reaction is conducted in buffered, often biphasic mixtures with phase transfer catalysts .

- Results : The method allows for good to excellent yields and selectivities .

- Field : Pharmaceutical Chemistry

- Summary : D-Epoxone is involved in the synthesis of chiral thiosulfonate derivatives . These derivatives have been of interest for the past three decades .

- Results : The outcome is the production of enantiomerically pure, functionalized, sterically demanding thiosulfonates .

Catalytic Asymmetric Epoxidation of Alkenes

Synthesis of Chiral Thiosulfonate Derivatives

安全和危害

未来方向

The Shi Epoxidation Diketal Catalyst represents an early example of organocatalysis . It is notable for its use of a non-metal catalyst . The Shi epoxidation involves treating alkenes with Oxone (potassium peroxymonosulfate) in the presence of the Shi catalyst . The reaction is believed to proceed via a dioxirane intermediate generated from the ketone catalyst by the Oxone .

属性

IUPAC Name |

(3'aR,4S,7'aR)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-7'-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O6/c1-10(2)15-6-12(18-10)9(13)8-7(5-14-12)16-11(3,4)17-8/h7-8H,5-6H2,1-4H3/t7-,8-,12+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVWWFWFVSWOTLP-RWYTXXIDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC2(O1)C(=O)C3C(CO2)OC(O3)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@]2(O1)C(=O)[C@H]3[C@@H](CO2)OC(O3)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70428499 |

Source

|

| Record name | D-Epoxone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-Epoxone | |

CAS RN |

18422-53-2 |

Source

|

| Record name | D-Epoxone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Dibenzo[a,e]pyrene](/img/structure/B33199.png)